N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic small molecule featuring a benzo[d]thiazole scaffold linked to a 5-nitrothiophene carboxamide moiety. The compound’s structure combines a nitro-substituted thiophene ring (electron-withdrawing group) with a 6-isopropyl-substituted benzothiazole, which may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
5-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-8(2)9-3-4-10-12(7-9)23-15(16-10)17-14(19)11-5-6-13(22-11)18(20)21/h3-8H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJREYYLDTOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-isopropylbenzothiazole with 5-nitrothiophene-2-carboxylic acid under suitable conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide and related compounds:
Structural and Functional Insights
- Nitro Group vs. In contrast, trifluoromethyl substitution (Compound 8) increases lipophilicity, which may enhance bioavailability but reduce solubility .
- Benzothiazole vs. This is supported by corrosion inhibition studies where benzothiazole derivatives showed superior adsorption on metal surfaces .
- Impact of Fluorine Substituents : Fluorinated analogs (e.g., Compound 9 in , difluorophenyl derivative in ) demonstrate higher purity and stability, likely due to reduced metabolic degradation. Fluorine’s electronegativity also fine-tunes electronic properties of the aromatic ring .
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which have been recognized for their significant biological activities. The molecular structure can be described as follows:
- Molecular Formula : C14H14N4O2S
- IUPAC Name : this compound
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through various assays.
In Vitro Studies
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- HCC827 (human lung adenocarcinoma)
- NCI-H358 (human lung cancer)
- MRC-5 (normal human lung fibroblasts)
- Findings :
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 4.01 |
| HCC827 | 5.13 |
| NCI-H358 | 1.73 |
| MRC-5 | 3.11 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.
-
Tested Organisms :
- Gram-negative: Escherichia coli
- Gram-positive: Staphylococcus aureus
- Results :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through inhibition studies.
- Mechanism of Action :
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazole derivatives similar to this compound:
- Benzothiazole Derivatives :
- Optimization Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
